molecular formula C9H6N2O2 B585592 Tolylene 2,4-Diisocyanate-15N2 CAS No. 1346599-79-8

Tolylene 2,4-Diisocyanate-15N2

Cat. No.: B585592
CAS No.: 1346599-79-8
M. Wt: 176.145
InChI Key: DVKJHBMWWAPEIU-LCTSPGJJSA-N
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Description

Tolylene 2,4-Diisocyanate-15N2 is a chemical compound used primarily in scientific research. It is a labeled analogue of Tolylene 2,4-Diisocyanate, which is a synthetic reagent utilized in various applications, including the production of polyurethane foams. The compound is characterized by the presence of two isocyanate groups attached to a toluene ring, with the nitrogen atoms labeled with the isotope 15N.

Biochemical Analysis

Cellular Effects

Tolylene 2,4-Diisocyanate-15N2’s effects on various types of cells and cellular processes are not well-studied. Its parent compound, 2,4-Toluene diisocyanate, is known to cause severe irritation of the skin and eyes, and affects the respiratory, gastrointestinal, and central nervous systems in humans . It also causes significant decreases in lung function in workers, an asthma-like reaction characterized by wheezing, dyspnea, and bronchial constriction .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that 2,4-Toluene diisocyanate, a related compound, is a cholinesterase or acetylcholinesterase (AChE) inhibitor

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound may deposit some white solids during storage .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-studied. It is known that 2,4-Toluene diisocyanate, a related compound, has moderate to extreme acute toxicity from inhalation exposure and low acute toxicity from oral exposure in rats .

Preparation Methods

Tolylene 2,4-Diisocyanate-15N2 is synthesized through the cyanation of toluene . The industrial production of Tolylene 2,4-Diisocyanate involves the distillation of a raw mixture to produce an 80:20 mixture of 2,4-Tolylene Diisocyanate and 2,6-Tolylene Diisocyanate . This mixture can be further separated to obtain pure 2,4-Tolylene Diisocyanate.

Chemical Reactions Analysis

Tolylene 2,4-Diisocyanate-15N2 undergoes various chemical reactions, including:

    Reaction with Hydroxyl Groups: The isocyanate groups react with hydroxyl groups to form carbamate (urethane) links.

    Reaction with Methanol: It reacts with methanol to form tolylene-2,4-dicarbamate.

    Reactivity of Isocyanate Groups: The two isocyanate groups in Tolylene 2,4-Diisocyanate react at different rates, with the 4-position being approximately four times more reactive than the 2-position.

Scientific Research Applications

Tolylene 2,4-Diisocyanate-15N2 is used in various scientific research applications, including:

    Fabrication of Gelatin Electrospun Membranes: It plays a critical role in the fabrication of gelatin electrospun membranes with enhanced antibacterial properties.

    Development of Chemically Sensitive Potentiometric Sensors: It is employed in the development of chemically sensitive potentiometric sensors using lignin-based polyurethanes.

    Polyurethane Foams: It is utilized in the production of polyurethane foams and tank trucks.

Comparison with Similar Compounds

Tolylene 2,4-Diisocyanate-15N2 can be compared with other similar compounds, such as:

  • Methylene Diphenyl Diisocyanate
  • Naphthalene Diisocyanate
  • 1,3-Diisocyanatobenzene

These compounds share similar isocyanate functional groups but differ in their molecular structures and reactivity. This compound is unique due to its specific isotopic labeling with 15N, which makes it particularly useful for certain types of scientific research.

Biological Activity

Tolylene 2,4-Diisocyanate (TDI) is a widely used chemical compound, primarily in the production of polyurethane products. Its biological activity has garnered attention due to its potential health hazards, particularly as a respiratory sensitizer and its association with various pulmonary diseases. This article focuses on the biological activity of TDI, particularly the isotopically labeled variant Tolylene 2,4-Diisocyanate-15N2, examining its effects on human health and animal models.

  • Chemical Name : Tolylene 2,4-Diisocyanate
  • CAS Number : 584-84-9
  • Molecular Formula : C₉H₆N₂O₂
  • Molecular Weight : 174.16 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : 251 °C

TDI is known for its high reactivity with proteins and other biological macromolecules. Upon exposure, TDI can form adducts with amino acids, leading to protein denaturation and altered immune responses. The primary mechanism involves the formation of isocyanate derivatives that can cause airway inflammation and hypersensitivity reactions in susceptible individuals .

Respiratory Effects

TDI exposure is linked to several respiratory conditions:

  • Asthma : Case studies have documented instances of occupational asthma among workers exposed to TDI. For example, two cases reported paraoccupational asthma in individuals working near TDI production facilities, confirmed through specific inhalation challenge tests .
  • Chronic Obstructive Pulmonary Disease (COPD) : Short-term exposure studies have shown that even low levels of TDI can lead to significant decreases in lung function and markers of airway inflammation .

Toxicological Studies

Animal studies have revealed that chronic exposure to TDI can lead to severe respiratory issues:

  • Inhalation studies indicated significant irritation of respiratory tissues and bronchopneumonia in rats exposed to TDI .
  • Long-term exposure resulted in weight loss and increased susceptibility to infections due to compromised lung function.

Case Studies

Study TypeDescriptionFindings
Occupational ExposureMetal worker near polyurethane factoryConfirmed TDI-induced asthma through inhalation challenge test
Short-term ExposureHealthy subjects exposed to TDIDecreased pulmonary function and increased airway inflammation markers observed
Chronic ExposureAnimal model studiesInduction of tumors in pancreatic and mammary tissues following prolonged exposure

Metabolism and Elimination

TDI undergoes rapid metabolism upon exposure, primarily through hydrolysis in moist environments to form amines that are subsequently excreted via urine. Studies show that the metabolites can persist in biological systems, suggesting a potential for chronic toxicity .

Health Risks and Regulatory Status

The International Agency for Research on Cancer (IARC) classifies TDI as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on animal studies showing tumor development upon prolonged exposure . Acute exposure can lead to severe respiratory distress, skin irritation, and central nervous system effects.

Properties

CAS No.

1346599-79-8

Molecular Formula

C9H6N2O2

Molecular Weight

176.145

IUPAC Name

1-methyl-2,4-bis(oxomethylideneamino)benzene

InChI

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i10+1,11+1

InChI Key

DVKJHBMWWAPEIU-LCTSPGJJSA-N

SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O

Synonyms

2,4-Diisocyanato-1-methylbenzene-15N2;  Isocyanic Acid 4-Methyl-m-phenylene Ester-15N2;  1,3-Diisocyanato-4-methylbenzene-15N2;  2,4-Diisocyanato-1-methylbenzene-15N2;  2,4-Diisocyanatotoluene-15N2;  2,4-TDI-15N2;  2,4-Toluene Diisocyanate-15N2;  2,4-Toluyl

Origin of Product

United States

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